molecular formula C13H24N2O3 B2871396 Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2171878-32-1

Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2871396
CAS No.: 2171878-32-1
M. Wt: 256.346
InChI Key: LTUANTFCNFMEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of piperidine, featuring a tert-butyl group, an aminocyclopropyl group, and a hydroxyl group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the core structure.

  • Protection and Deprotection: The hydroxyl group is protected using tert-butyl carbamate (Boc) during the synthesis to prevent unwanted side reactions.

  • Final Steps: The final step involves the deprotection of the hydroxyl group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include continuous flow chemistry to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, often using alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Piperidine derivatives with increased oxidation states.

  • Reduction: Reduced piperidine derivatives.

  • Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential in various diseases, given its structural similarity to bioactive molecules. Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding and modulation.

Comparison with Similar Compounds

  • Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate: Similar structure but lacks the hydroxyl group.

  • Tert-butyl (4-aminocyclohexyl)carbamate: Similar core structure but different ring size and functional groups.

Uniqueness: The presence of the hydroxyl group in Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate distinguishes it from its analogs, potentially affecting its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-6-13(17,7-9-15)12(14)4-5-12/h17H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUANTFCNFMEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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